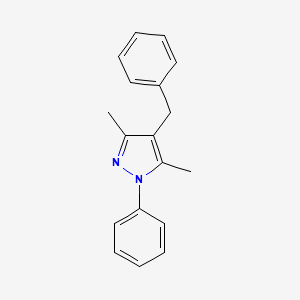
4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and subsequent functionalization . The reaction conditions often involve mild temperatures and the use of catalysts to enhance yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-throughput reactors and continuous flow systems to optimize yield and efficiency. The scalability of these methods ensures the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives at the benzylic position.
Scientific Research Applications
4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its biological activity . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole: Shares a similar core structure but lacks the benzyl group, resulting in different reactivity and applications.
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazole): Contains additional arylmethylene linkages, leading to unique properties and uses.
Uniqueness: 4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
93878-97-8 |
|---|---|
Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
4-benzyl-3,5-dimethyl-1-phenylpyrazole |
InChI |
InChI=1S/C18H18N2/c1-14-18(13-16-9-5-3-6-10-16)15(2)20(19-14)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3 |
InChI Key |
WWJBTEFIRFHPPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















